2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of morpholine, sulfonyl, phenyl, pyridine, oxazole, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the morpholine group: This can be done through nucleophilic substitution reactions.
Formation of the pyridine moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile: Lacks the pyridine moiety.
5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile: Lacks the morpholine-sulfonyl-phenyl group.
2-[4-(morpholine-4-sulfonyl)phenyl]-5-amino-1,3-oxazole-4-carbonitrile: Lacks the pyridine moiety and has an amino group instead of the pyridin-3-ylmethylamino group.
Uniqueness
The uniqueness of 2-[4-(morpholine-4-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c21-12-18-20(23-14-15-2-1-7-22-13-15)29-19(24-18)16-3-5-17(6-4-16)30(26,27)25-8-10-28-11-9-25/h1-7,13,23H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTZABOCCZUDQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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